

# comparing Sirt2-IN-13 potency with firstgeneration SIRT2 inhibitors

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A Comprehensive Comparison of **Sirt2-IN-13** and First-Generation SIRT2 Inhibitors for Researchers

This guide provides an objective comparison of the novel SIRT2 inhibitor, **Sirt2-IN-13** (NH4-13), against first-generation SIRT2 inhibitors. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of appropriate chemical probes for studying the biological functions of SIRT2 and for therapeutic development.

## **Data Presentation: Potency and Selectivity**

The following table summarizes the in vitro potency (IC50) of **Sirt2-IN-13** and prominent first-generation SIRT2 inhibitors against SIRT2 and other sirtuin family members. Lower IC50 values indicate higher potency.



| Inhibitor               | SIRT2 IC50<br>(µM) | SIRT1 IC50<br>(µM) | SIRT3 IC50<br>(µM) | Selectivity<br>for SIRT2 | Key<br>Characteris<br>tics   |
|-------------------------|--------------------|--------------------|--------------------|--------------------------|--|
| Sirt2-IN-13<br>(NH4-13) | 0.087[1]           | > 50[1]            | > 50[1]            | High                     | A highly selective inhibitor, representing a significant improvement over first-generation compounds in terms of specificity.[1] |
| AGK2                    | 3.5[2][3][4][5]    | 30 - 42[5][6]      | 91[5]              | Moderate                 | A widely used first-generation inhibitor with moderate selectivity for SIRT2 over SIRT1 and SIRT3.[2][7]                         |
| AK-7                    | 15.5[8]            | > 62               | > 62               | Moderate                 | A cell- and brain- permeable SIRT2 inhibitor.[8]   |
| SirReal2                | 0.23[6]            | 82[6]              | > 100              | High                     | Potent inhibitor of SIRT2 deacetylation activity but does not inhibit  |



|                           |          |       |       |      | demyristoylati<br>on.[6]   |
|---------------------------|----------|-------|-------|------|--|
| Tenovin-6                 | 9.0[6]   | 26[6] | > 100 | Low  | A non- selective inhibitor that also targets SIRT1. It is noted to have off-target effects.[6][9]    |
| TM<br>(Thiomyristoy<br>I) | 0.038[6] | 26[6] | > 100 | High | A potent and selective inhibitor of both deacetylation and demyristoylati on activities of SIRT2.[6] |

# Experimental Protocols HPLC-Based SIRT2 Deacetylase/Demyristoylase Activity Assay

This protocol is adapted from established methods for measuring sirtuin enzymatic kinetics.[5]

- 1. Reagents and Buffers:
- Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 10% glycerol.
- Enzyme Solution: Purified recombinant human SIRT2 enzyme diluted in reaction buffer to a working concentration (e.g., 6 μM).
- Substrate Stock: Acetylated or myristoylated peptide substrate (e.g., H3K9Ac or H3K9Myr) dissolved in water.

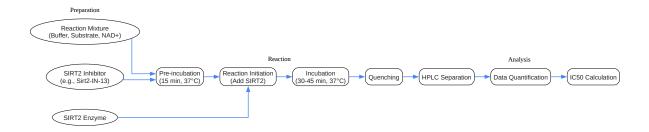


- NAD+ Stock: Nicotinamide adenine dinucleotide dissolved in water.
- Inhibitor Stock: Sirt2-IN-13 or other inhibitors dissolved in DMSO.
- Quench Buffer: 200 mM HCl and 320 mM acetic acid in methanol.
- HPLC Buffer A: Water with 0.1% trifluoroacetic acid (TFA).
- HPLC Buffer B: Acetonitrile with 0.1% TFA.
- 2. Assay Procedure:
- Prepare a reaction mixture containing the reaction buffer, substrate at the desired concentration (e.g., 50 μM), and NAD+ (e.g., 500 μM).
- Add varying concentrations of the SIRT2 inhibitor (or DMSO as a vehicle control) to the reaction mixture.
- Pre-incubate the mixture for 15 minutes at 37°C.
- Initiate the enzymatic reaction by adding the SIRT2 enzyme.
- Incubate the reaction at 37°C for a set period (e.g., 30-45 minutes), ensuring the reaction remains in the linear range.
- Stop the reaction by adding the quench buffer.
- Centrifuge the samples to pellet any precipitate.
- 3. HPLC Analysis:
- Transfer the supernatant to an HPLC vial.
- Inject the sample onto a C18 reverse-phase HPLC column.
- Separate the acylated substrate from the deacetylated product using a gradient of Buffer A and Buffer B. A typical gradient is: 0-20% Buffer B over 2 minutes, 20-40% Buffer B over 13 minutes, then a wash with 100% Buffer B.



- Monitor the elution profile at a wavelength of 214 nm.
- Quantify the peak areas for both the substrate and the product to determine the percentage of conversion.
- Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

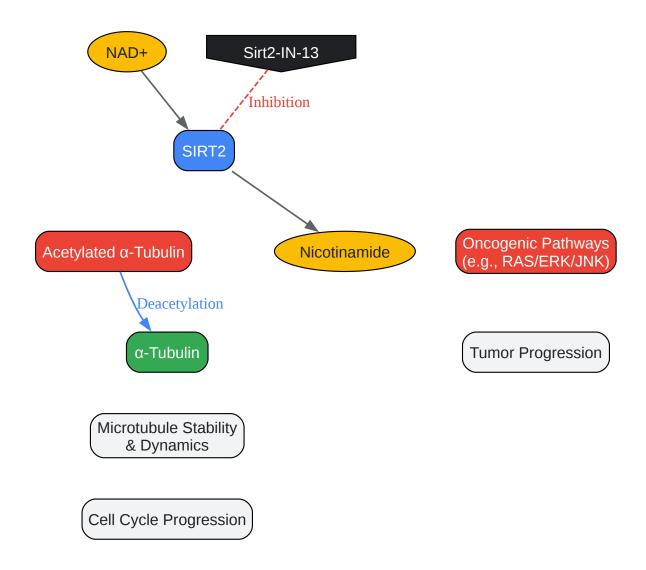
## **Mandatory Visualizations**



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Caption: Workflow for determining SIRT2 inhibitor potency using an HPLC-based assay.





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Caption: Simplified signaling pathway of SIRT2-mediated  $\alpha$ -tubulin deacetylation and its role in cancer.

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